molecular formula C17H24ClN5O B1192769 Gardiquimod Hydrochloride

Gardiquimod Hydrochloride

Cat. No.: B1192769
M. Wt: 349.86
InChI Key: YHVYOGAFUOQBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gardiquimod Hydrochloride (CAS: 1020412-43-4) is a synthetic small-molecule agonist of Toll-like receptor 7 (TLR7), a key mediator of innate immune responses. Structurally, it is an imidazoquinoline derivative and an analog of Imiquimod, optimized for enhanced TLR7 specificity and reduced off-target effects . TLR7 activation by Gardiquimod triggers downstream signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines (e.g., IL-12, IFN-α) and immune cell activation .

Research highlights its applications in:

  • Antiviral studies: Inhibition of HIV-1 replication in macrophages and activated T cells .
  • Cancer research: Promotion of Hela cell proliferation via ERK1/2 and PI3K-AKT pathway activation .
  • Immunotherapy: Activation of plasmacytoid dendritic cells (pDCs) and B cells, enhancing antigen presentation and adaptive immunity .

Properties

Molecular Formula

C17H24ClN5O

Molecular Weight

349.86

IUPAC Name

1-[4-Amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol hydrochloride

InChI

InChI=1S/C17H23N5O.ClH/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);1H

InChI Key

YHVYOGAFUOQBOL-UHFFFAOYSA-N

SMILES

CC(O)(C)CN1C(CNCC)=NC2=C1C3=CC=CC=C3N=C2N.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gardiquimod hydrochloride;  Gardiquimod HCl

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Gardiquimod and Imiquimod share a core imidazoquinoline structure, but Gardiquimod’s modifications enhance TLR7 selectivity over TLR8, reducing unintended inflammatory responses compared to Resiquimod .
  • Resiquimod’s dual TLR7/8 agonism makes it potent but less selective, often associated with stronger cytokine storms .

Functional and Mechanistic Comparisons

Immune Cell Activation Profiles

Compound cDC1 Response cDC2/pDC Response B Cell Activation CCR7 Induction in pDCs
This compound No Yes Moderate Strong
Resiquimod Yes Yes Strong Strong
Imiquimod Limited Moderate Weak Weak

Key Findings :

  • Gardiquimod fails to activate cDC1 dendritic cells but strongly induces CCR7 in pDCs, facilitating their migration to lymphoid tissues .
  • Resiquimod activates both cDC1 and cDC2/pDC subsets, making it a broader immune stimulant .

Key Insights :

  • Gardiquimod’s selective TLR7 activation is advantageous for targeted immunotherapy but lacks FDA approval, unlike Imiquimod .
  • Resiquimod’s dual TLR7/8 agonism shows promise in antiviral and adjuvant therapies but carries higher systemic toxicity risks .

Key Findings :

  • Gardiquimod exhibits intermediate potency (EC50: 0.1–1 µM) but superior selectivity, minimizing systemic side effects compared to Resiquimod .
  • Imiquimod’s higher EC50 reflects its primary use in localized applications .

Q & A

Q. What is the primary mechanism of action of Gardiquimod Hydrochloride in immune cell activation?

this compound functions as a Toll-like receptor 7 (TLR7) agonist, binding to endosomal TLR7 receptors in dendritic cells (DCs) and other immune cells. This binding triggers downstream signaling pathways (e.g., NF-κB and MAPK), leading to cytokine production (e.g., IL-12, IFN-α) and DC maturation . Methodologically, TLR7 activation can be confirmed via:

  • PCR analysis of TLR7 mRNA expression in target cells (e.g., Hela cells or PBMCs) .
  • ELISA/flow cytometry to measure cytokine secretion post-stimulation .

Q. How should researchers design in vitro experiments to evaluate Gardiquimod’s immunomodulatory effects?

Key experimental parameters include:

  • Dose optimization : Dose-response curves (e.g., 0.1–10 µM) to assess proliferation or cytokine secretion thresholds. Gardiquimod exhibits dose-dependent effects in Hela cells, with significant proliferation at ≥1 µM .
  • Cell type selection : Use TLR7-expressing cells (e.g., plasmacytoid DCs, B cells) and validate via baseline TLR7 mRNA quantification .
  • Control groups : Include TLR7-negative cells (e.g., cDC1 subsets) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Gardiquimod’s cell-type-specific effects?

Contradictory data may arise from cell-specific TLR7 expression or experimental conditions. For example:

  • Gardiquimod promotes Hela cell proliferation via ERK1/2 and PI3K-AKT pathway activation , but fails to activate cDC1 cells due to absent TLR7 expression .
  • Methodological mitigations :
    • Validate TLR7 expression via RNA-seq or qPCR before stimulation.
    • Use knockdown/knockout models (e.g., siRNA-TLR7) to isolate pathway dependencies .

Q. What strategies optimize Gardiquimod delivery in combinatorial therapies?

Advanced delivery systems enhance Gardiquimod’s intracellular bioavailability:

  • PLGA nanoparticles : Encapsulate Gardiquimod to ensure endosomal delivery, leveraging acidic pH-triggered release (e.g., 50–200 nm particles with >80% encapsulation efficiency) .
  • Synergistic combinations : Pair with vasculature-disrupting agents (e.g., DMXAA) to enhance antitumor immune responses. In murine models, Gardiquimod-PLGA + DMXAA increases DC activation and tumor regression .

Q. How should researchers validate Gardiquimod’s antiviral effects in HIV studies?

While Gardiquimod inhibits HIV-1 in macrophages and T cells , its pro-inflammatory effects may exacerbate viral replication in certain contexts.

  • Experimental design :
    • Use primary human macrophages treated with Gardiquimod (1–5 µM) and measure HIV p24 antigen levels via ELISA.
    • Monitor co-stimulatory markers (e.g., CD80/86) to distinguish antiviral vs. immunopathogenic outcomes .

Methodological Considerations for Data Reliability

Q. What statistical approaches address variability in Gardiquimod-induced immune responses?

  • Multivariate analysis : Account for variables like donor-specific immune cell heterogeneity (e.g., PBMC responses from 10+ donors) .
  • Time-course experiments : Capture dynamic phosphorylation events (e.g., ERK1/2 at 15–60 min post-stimulation) .

Q. How can researchers differentiate TLR7-specific effects from off-target signaling?

  • Pharmacological inhibitors : Pre-treat cells with TLR7 antagonists (e.g., IRS661) or pathway blockers (e.g., U0126 for ERK) .
  • Cross-validation : Compare results with other TLR7 agonists (e.g., Imiquimod) and TLR-deficient cell lines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gardiquimod Hydrochloride
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Reactant of Route 2
Gardiquimod Hydrochloride

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